molecular formula C11H17N3S B11883858 1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl- CAS No. 646056-39-5

1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-

Cat. No.: B11883858
CAS No.: 646056-39-5
M. Wt: 223.34 g/mol
InChI Key: LAGAOLCCTSMPJM-UHFFFAOYSA-N
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Description

5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole: is a heterocyclic compound that features a spiro structure, incorporating both diazaspiro and isothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(7-Methyl-1,7-diazaspiro[4

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The isothiazole ring can participate in substitution reactions, where various substituents can be introduced under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring .

Scientific Research Applications

Chemistry: In chemistry, 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds .

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent. Its unique structure may allow it to target specific biological pathways .

Industry: In the industrial sector, 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole
  • 1,7-Diazaspiro[4.4]nonan-2-one

Comparison: Compared to similar compounds, 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole is unique due to the presence of the isothiazole ring, which imparts distinct chemical reactivity and biological activity. The isothiazole moiety can engage in different types of chemical reactions and interactions with biological targets, making this compound particularly versatile and valuable in research and industrial applications .

Biological Activity

1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl- is a complex organic compound notable for its unique spirocyclic structure, which includes a diaza group and an isothiazole moiety. This structural configuration contributes to its potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C11_{11}H17_{17}N3_3S, with a molecular weight of approximately 223.34 g/mol.

Biological Activities

Research indicates that compounds within the diazaspirocyclic class exhibit significant biological activities, particularly in cancer treatment. Key findings related to the biological activity of 1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl- include:

  • Inhibition of Cellular Proliferation : Studies show that this compound can inhibit the interaction between menin and MLL-1, which is crucial in certain leukemias and solid tumors. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancerous cells.
  • Glycosidase Inhibition : The compound has been identified as a potential glycosidase inhibitor, which may aid in the treatment of tauopathies such as Alzheimer's disease by blocking tau hyperphosphorylation .
  • Covalent Binding to KRAS G12C : Similar spirocyclic compounds have demonstrated efficacy as covalent inhibitors against the KRAS G12C mutation, a common driver in various cancers. This suggests that 1,7-Diazaspiro[4.4]nonane derivatives may also exhibit similar antitumor effects .

Synthesis

The synthesis of 1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl- typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions : The cyclization of isothiazole derivatives with spirocyclic amines under controlled conditions using solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes.

Comparative Analysis with Similar Compounds

The following table compares 1,7-Diazaspiro[4.4]nonane with other structurally similar compounds regarding their notable activities:

Compound NameStructural FeaturesNotable Activities
1-Benzyl-1,7-diazaspiro[4.4]nonane Benzyl group instead of isothiazolePotential antidepressant activity
2-Bromothiazole Derivatives Contains bromine substitutionAntimicrobial properties
2,6-Dichloropyrazine Derivatives Incorporates pyrazine ringAntiparasitic activity
1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl- Spirocyclic structure with isothiazole moietyInhibition of cancer cell proliferation

This comparison highlights the uniqueness of 1,7-Diazaspiro[4.4]nonane due to its specific combination of structural features that may confer distinct pharmacological properties not found in other similar compounds.

Case Studies

Several case studies have explored the biological efficacy of compounds related to 1,7-Diazaspiro[4.4]nonane:

  • Case Study on KRAS G12C Inhibitors : A study identified a derivative of diazaspirocyclic compounds that effectively binds to the KRAS G12C protein at a mutated cysteine residue. This interaction was shown to have a dose-dependent antitumor effect in xenograft mouse models, suggesting potential therapeutic applications for solid tumors .
  • Alzheimer's Disease Research : Another study focused on glycosidase inhibitors derived from similar spirocyclic structures demonstrated promising results in reducing tau hyperphosphorylation in cellular models associated with Alzheimer's disease .

Properties

CAS No.

646056-39-5

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2-thiazole

InChI

InChI=1S/C11H17N3S/c1-13-8-5-11(9-13)4-2-7-14(11)10-3-6-12-15-10/h3,6H,2,4-5,7-9H2,1H3

InChI Key

LAGAOLCCTSMPJM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCCN2C3=CC=NS3

Origin of Product

United States

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